6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride
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Overview
Description
6,8-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride is a complex organic compound belonging to the chromen-2-one class. This compound features a chromen-2-one core with methyl groups at the 6th and 8th positions and a 2-methylpiperidin-1-ylmethyl substituent at the 4th position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride typically involves multiple steps, starting with the construction of the chromen-2-one core. Key steps include:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenols with β-keto esters or β-diketones under acidic or basic conditions.
Introduction of Methyl Groups: Methylation at the 6th and 8th positions can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 2-Methylpiperidin-1-ylmethyl Group: This step involves the reaction of the chromen-2-one core with 2-methylpiperidine under suitable conditions to introduce the piperidinylmethyl substituent.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Amines and alcohols are common nucleophiles, and reactions are often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may include different functional groups.
Substitution Products: Substituted derivatives with different nucleophiles attached to the chromen-2-one core.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical studies. It can be employed to investigate enzyme activities, receptor binding, and other biological processes.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural complexity and biological activity make it a candidate for the design of new therapeutic agents.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties and reactivity make it valuable for various industrial processes.
Mechanism of Action
The mechanism by which 6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Chromen-2-one Derivatives: Other chromen-2-one derivatives with different substituents.
Piperidine Derivatives: Compounds containing piperidine rings with various functional groups.
Indole Derivatives: Compounds featuring the indole nucleus with different substituents.
Uniqueness: 6,8-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride stands out due to its specific combination of chromen-2-one core, methyl groups, and piperidinylmethyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-12-8-13(2)18-16(9-12)15(10-17(20)21-18)11-19-7-5-4-6-14(19)3;/h8-10,14H,4-7,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMZILPCEFKCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=C(C=C(C=C23)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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